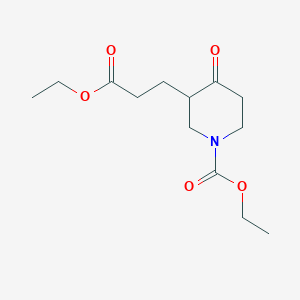
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate is an organic compound with a complex structure that includes a piperidine ring, an ethoxy group, and an oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with ethyl 3-ethoxy-3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Shares a similar structure but with an ethylamino group instead of a piperidine ring.
3-Ethoxy-3-oxopropylzinc bromide: Used in similar synthetic applications but differs in its zinc bromide component.
Uniqueness: Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its piperidine ring structure provides distinct chemical properties that differentiate it from other similar compounds.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-3-18-12(16)6-5-10-9-14(8-7-11(10)15)13(17)19-4-2/h10H,3-9H2,1-2H3 |
InChIキー |
SKBYAJKBWLCMBA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1CN(CCC1=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)
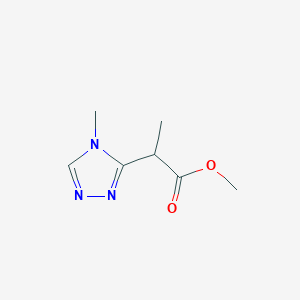

![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
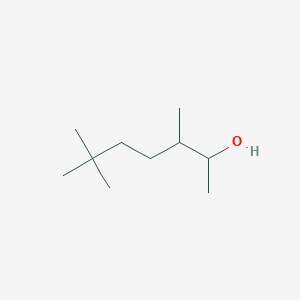

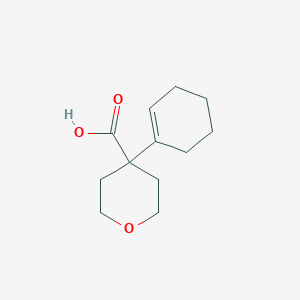
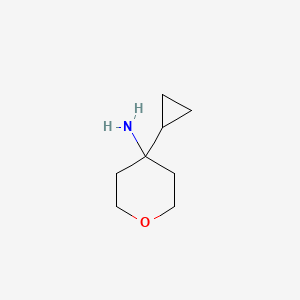
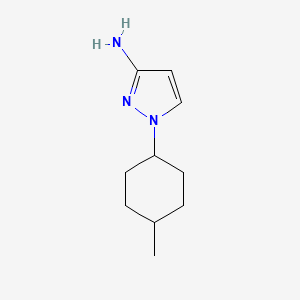
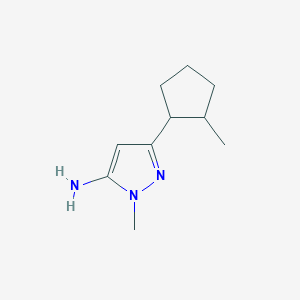
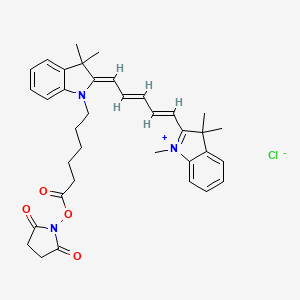
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B13063529.png)
